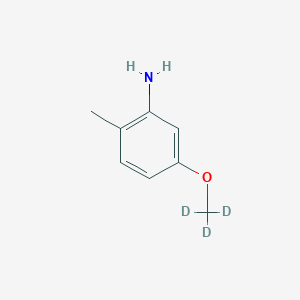
5-(Methoxy-d3)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxy-d3)-2-methylaniline: is a deuterated analog of 2-methylaniline, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-d3)-2-methylaniline typically involves the introduction of deuterium atoms into the methoxy group of 2-methylaniline. One common method is the reaction of 2-methylaniline with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction is typically carried out in specialized reactors designed to handle deuterated compounds.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methoxy-d3)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Methoxy-d3)-2-methylaniline is used as a labeled compound in various chemical studies, including reaction mechanisms and kinetic studies. Its isotopic labeling helps in tracing the pathways of chemical reactions.
Biology: In biological research, this compound is used in metabolic studies to understand the behavior of methylaniline derivatives in biological systems. The deuterium labeling provides insights into metabolic pathways and enzyme interactions.
Medicine: The compound is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of methylaniline derivatives. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including materials science and environmental studies.
Mecanismo De Acción
The mechanism of action of 5-(Methoxy-d3)-2-methylaniline involves its interaction with specific molecular targets and pathways. The deuterium atoms in the methoxy group influence the compound’s behavior in chemical and biological systems. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways, providing valuable insights into the compound’s effects.
Comparación Con Compuestos Similares
2-Methylaniline: The non-deuterated analog of 5-(Methoxy-d3)-2-methylaniline.
5-Methoxy-2-methylaniline: A similar compound without deuterium labeling.
2-Methoxy-5-methylaniline: An isomer with different substitution patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic substitution enhances the compound’s stability and allows for precise tracing in various studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
2-methyl-5-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3/i2D3 |
Clave InChI |
RPJXLEZOFUNGNZ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C)N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
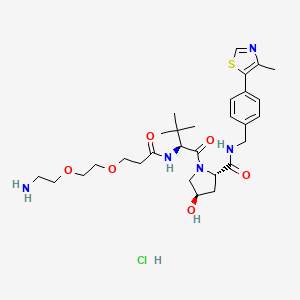



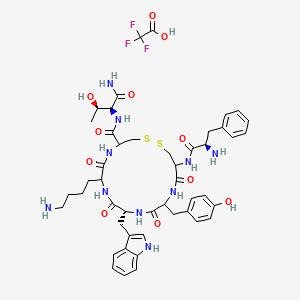
![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)
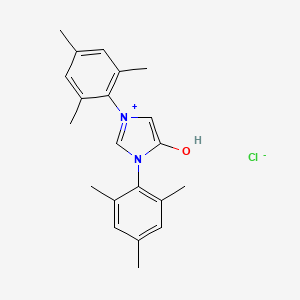
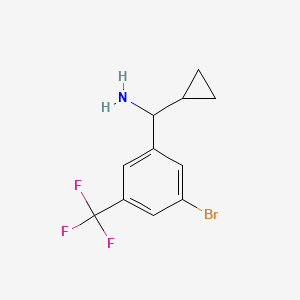
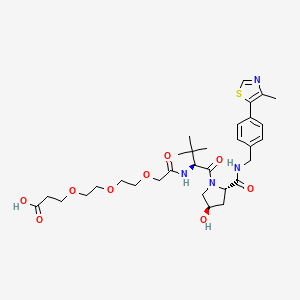
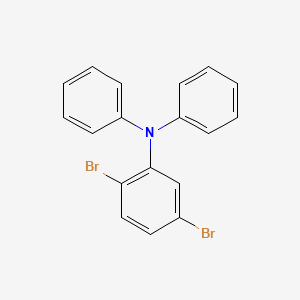
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)

